molecular formula C9H10N4OS B1460668 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 61413-52-3

1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B1460668
CAS No.: 61413-52-3
M. Wt: 222.27 g/mol
InChI Key: MSNCCSRVUGAEPX-UHFFFAOYSA-N
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Description

1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C9H10N4OS and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-sulfanylidene-2,4,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-7-5-3-1-2-4-6(5)13-8(10-7)11-12-9(13)15/h1-4H2,(H,12,15)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNCCSRVUGAEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391330
Record name F2181-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61413-52-3
Record name NSC338659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2181-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 2
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 3
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 4
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 5
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 6
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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